Tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyrazine moiety and a pyrrolidinone group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution reactions.
Attachment of the Pyrrolidinone Group: The pyrrolidinone group is attached through amide bond formation, often using coupling reagents like EDCI or DCC.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be removed under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety.
Reduction: Reduction reactions can target the pyrazine ring, leading to the formation of dihydropyrazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It is employed in the development of chemical probes to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyrazine and pyrrolidinone moieties are key to its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but with an aminopyridine group instead of the pyrazine moiety.
Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Features a piperidine ring and an ethoxy group.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring and a boronate ester group.
Uniqueness
Tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate is unique due to the combination of its pyrazine and pyrrolidinone moieties, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of novel bioactive compounds.
Properties
Molecular Formula |
C17H25N5O3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
tert-butyl 4-[6-(2-oxopyrrolidin-1-yl)pyrazin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N5O3/c1-17(2,3)25-16(24)21-9-7-20(8-10-21)13-11-18-12-14(19-13)22-6-4-5-15(22)23/h11-12H,4-10H2,1-3H3 |
InChI Key |
SONWFYPZGJYMER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC(=N2)N3CCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.